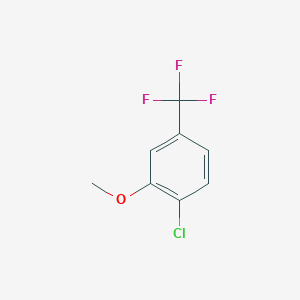

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBKVVYUOVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378751 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-08-4 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, a key fluorinated building block in modern organic synthesis. The document elucidates its physicochemical properties, spectroscopic signature, and reactivity profile, with a particular focus on its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis and handling, grounded in established scientific literature, are presented to equip researchers with the practical knowledge required for its effective utilization. This guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the strategic application of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS No. 402-08-4) has emerged as a valuable intermediate, offering a unique combination of reactive sites and electronic properties that make it an attractive starting material for the synthesis of a diverse range of complex molecules.

This guide provides a detailed exploration of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, from its fundamental properties to its synthetic applications, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is paramount for its effective use in synthesis and for quality control.

Physical Properties

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a solid at ambient temperature, a crucial piece of information for handling and storage considerations.[1]

| Property | Value | Source |

| CAS Number | 402-08-4 | [2] |

| Molecular Formula | C₈H₆ClF₃O | [2] |

| Molecular Weight | 210.58 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥97.0% | [3] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, methoxy, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a singlet for the -CF₃ group.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. For the related compound 1-methoxy-2-(trifluoromethyl)benzene, the molecular ion peak (m/z) is observed at 176.1.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O, C-F, and aromatic C-H bonds.

Synthesis and Manufacturing

While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is not extensively documented in readily accessible literature, its synthesis can be conceptually designed based on established organic chemistry principles. A plausible synthetic route could involve the chlorination and subsequent methoxylation of a suitable trifluoromethylated precursor.

A general approach for the synthesis of related trifluoromethyl ethers involves a chlorination/fluorination sequence starting from substituted anisoles.[5] Another method is the Friedel-Crafts acylation of isobutylbenzene with propionic acid in the presence of triflic acid.[6]

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.

Reactivity and Chemical Behavior

The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is governed by the interplay of its three key functional groups: the chloro, methoxy, and trifluoromethyl substituents.

Electrophilic Aromatic Substitution

The benzene ring in this molecule is substituted with both an activating group (methoxy) and deactivating groups (chloro and trifluoromethyl). The methoxy group is a strong ortho-, para-director due to its ability to donate electron density through resonance.[3][7] Conversely, the trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[8] The chloro group is also deactivating but is an ortho-, para-director.

The overall outcome of an electrophilic aromatic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. The directing effects of the substituents will compete, influencing the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can activate the ring towards nucleophilic aromatic substitution (SₙAr).[4][9][10] The trifluoromethyl group, particularly when positioned ortho or para to the leaving group (the chlorine atom), can stabilize the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction.[10]

Generalized Mechanism for SₙAr Reaction:

Caption: Generalized mechanism for nucleophilic aromatic substitution (SₙAr).

Applications in Drug Discovery and Development

Fluorinated compounds are of immense interest in the pharmaceutical industry. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites of oxidative metabolism.[11] While specific examples of APIs synthesized directly from 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene are not widely reported in public literature, its structural motifs are present in various drug candidates. Its utility as a versatile building block allows for the introduction of the chloro, methoxy, and trifluoromethyl functionalities into more complex molecular scaffolds.

For instance, related trifluoromethylated benzene derivatives are key components in the synthesis of a number of approved drugs.[12] The strategic placement of these functional groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.

Hazard Identification

Based on available safety data, this compound is classified as a skin, eye, and respiratory irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Pictogram: GHS07 (Exclamation mark).[1]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust or vapors and contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14]

Disposal

Dispose of waste material in accordance with local, regional, and national regulations.[9] It is recommended to use a licensed hazardous waste disposal company.[9]

Conclusion

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides a platform for a variety of chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene in the synthetic chemist's toolkit is set to increase.

References

- Supporting Information. [Please note: A specific public source for the full supporting information of this compound was not available in the search results.

-

University of Calgary. Ch12: Substituent Effects. [Link]

-

OSHA. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. (2020-12-15). [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). [Link]

-

MG Chemicals. Safety Data Sheet. (2023-07-26). [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2022-09-24). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry Publishing. Reactions of trifluoromethyl radicals with aromatics. Part 3.—Substituted benzenes. (1963). [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

SciEngine. Supporting information. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

- Supporting Information. [Please note: A specific public source for the full supporting information of this compound was not available in the search results.

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024-08-08). [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Supporting Information. [Please note: A specific public source for the full supporting information of this compound was not available in the search results.

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

The Royal Society of Chemistry. Supporting Information for... [Link]

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters.pdf. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. Method of making trichloromethoxybenzene.

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2010). [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]

-

ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015. [Link]

Sources

- 1. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 402-08-4|1-Chloro-2-methoxy-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

physicochemical characteristics of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (also known as 2-Chloro-5-(trifluoromethyl)anisole). It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize complex halogenated aromatic intermediates.

Introduction: A Key Building Block in Modern Chemistry

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry. The strategic placement of its three distinct functional groups—a chloro atom, a methoxy group, and a trifluoromethyl group—creates a unique electronic and steric profile. This profile makes it a valuable intermediate for synthesizing more complex molecules with tailored biological activities and material properties.

The trifluoromethyl group is a well-established bioisostere for chlorine atoms and is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing chloro and trifluoromethyl groups dictates the compound's reactivity and its utility as a versatile scaffold in organic synthesis.[2][3]

Section 1: Compound Identification and Core Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are paramount for its effective use in research and development.

Compound Identification

| Identifier | Value |

| IUPAC Name | 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene[4][5] |

| Synonym(s) | 2-Chloro-5-(trifluoromethyl)anisole[4][5][6] |

| CAS Number | 402-08-4[4][5][6] |

| Molecular Formula | C₈H₆ClF₃O[6][7] |

| Molecular Weight | 210.58 g/mol [6][7] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)Cl |

| InChI Key | HMFHBKVVYUOVSN-UHFFFAOYSA-N[4] |

Physicochemical Data

The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Appearance | Colorless to almost colorless | [8] |

| Boiling Point | ~143 °C (Predicted/structurally similar) | [8] |

| Refractive Index | ~1.4730 | [7] |

| Storage Temperature | Ambient/Room Temperature, Sealed in dry | [4][7] |

Note: Experimental data for this specific isomer is limited. Some data points are inferred from structurally similar compounds or provided by suppliers without extensive peer-reviewed validation.

Section 2: Synthesis and Manufacturing Insights

Retrosynthetic Analysis and Plausible Pathway

A logical approach involves the sequential introduction of the required functional groups onto a commercially available starting material. The directing effects of the existing substituents must be carefully considered at each step. For instance, Friedel-Crafts alkylation and electrophilic substitution reactions are common methods for modifying aromatic rings.[9]

The following diagram illustrates a conceptual workflow for the synthesis, starting from a related compound, 4-nitrochlorobenzene, which can be derived from 4-chloroaniline.[9]

Caption: A conceptual workflow for synthesizing polysubstituted benzene derivatives.

Key Experimental Protocol: Friedel-Crafts Alkylation (Illustrative)

This protocol illustrates a key step in modifying the aromatic ring, based on a similar synthesis.[9]

Objective: To introduce a methyl group ortho to the chlorine atom on 4-nitrochlorobenzene.

Materials:

-

4-Nitrochlorobenzene

-

Methyl iodide (CH₃I)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

10% Sodium carbonate solution

-

Water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere.

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 4-nitrochlorobenzene and methyl iodide in dry DCM to the flask.

-

Reaction: Allow the mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer successively with water and 10% sodium carbonate solution. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[9]

Causality: The use of a strong Lewis acid like AlCl₃ is essential to activate the methyl iodide, generating a methyl carbocation electrophile. The nitro and chloro groups are deactivating, making the Friedel-Crafts reaction challenging, but the reaction can proceed under appropriate conditions. The regioselectivity is governed by the directing effects of the substituents.

Section 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a product of the electronic interplay between its substituents.

-

Methoxy Group (-OCH₃): An activating, ortho-, para- directing group due to its strong +M (mesomeric) effect, which donates electron density to the ring.

-

Chloro Group (-Cl): A deactivating, ortho-, para- directing group. It withdraws electron density via its -I (inductive) effect but donates weakly through a +M effect.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta- directing group due to its powerful -I effect.

The combined influence of these groups deactivates the benzene ring towards electrophilic aromatic substitution compared to anisole itself. However, substitution is directed to the positions ortho and para to the methoxy group and meta to the trifluoromethyl group.

Caption: Electronic effects of substituents on the benzene ring.

Section 4: Applications in Research and Drug Development

Substituted aromatic compounds containing chloro, methoxy, and trifluoromethyl groups are prevalent in pharmaceuticals and agrochemicals.[2][8][10]

-

Medicinal Chemistry: These scaffolds are used to synthesize molecules targeting a wide range of biological pathways. The chloro and methoxy groups can form beneficial intermolecular interactions within protein binding pockets, while the CF₃ group enhances metabolic stability and cell permeability.[1][3][11] This specific substitution pattern can serve as a key intermediate for compounds in oncology, neuroscience, and infectious disease research.

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by these functional groups are advantageous in designing new herbicides and fungicides.[8]

-

Materials Science: The thermal and chemical stability provided by the fluorinated group makes such compounds candidates for the development of specialty polymers and liquid crystals.

Section 5: Safety, Handling, and Storage Protocols

Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact isomer is not detailed in the search results, general precautions for substituted anisoles and chloro-trifluoromethyl-benzenes should be followed.[12][13]

Hazard Identification

Based on related compounds, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene should be handled as a potential irritant.[14]

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[13]

-

Respiratory Protection: If vapors or dust are generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]

Conclusion

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a specialized chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its unique substitution pattern offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. While publicly available data on this specific isomer is somewhat limited, its structural motifs are well-studied, providing a solid foundation for its use in innovative research.

References

-

Occupational Safety and Health Administration. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Available from: [Link]

-

Supporting Information. 2. Available from: [Link]

-

Loba Chemie. ANISOLE FOR SYNTHESIS. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available from: [Link]

-

CAS Common Chemistry. 1-Chloro-4-(trifluoromethoxy)benzene. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Anisole. Available from: [Link]

-

US EPA. Benzene, 1-chloro-4-(trifluoromethyl)- - Substance Details. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Matrix Fine Chemicals. 1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6. Available from: [Link]

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

NIST Chemistry WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. youtube.com [youtube.com]

- 4. 2-Chloro-5-(trifluoromethyl)anisole | 402-08-4 [sigmaaldrich.com]

- 5. CAS 402-08-4 | 2807-7-03 | MDL MFCD01631470 | 2-Chloro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)ANISOLE CAS#: 402-08-4 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. drughunter.com [drughunter.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. uni-muenster.de [uni-muenster.de]

- 14. 1260893-33-1 Cas No. | 1-Chloro-2-methoxy-4-(trifluoromethoxy)benzene | Matrix Scientific [matrixscientific.com]

- 15. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 16. carlroth.com [carlroth.com]

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene CAS number 402-08-4

An In-depth Technical Guide to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS No. 402-08-4)

Introduction: A Versatile Building Block in Modern Synthesis

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and a synthetically versatile chlorine atom, makes it a valuable scaffold for researchers in drug discovery, agrochemicals, and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding.[1][2] The chloro substituent provides a reactive handle for a wide array of cross-coupling and substitution reactions. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed for scientists and development professionals.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is typically a solid or liquid at room temperature.[3][4]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 402-08-4 | [3][4] |

| Molecular Formula | C₈H₆ClF₃O | [4][5] |

| Molecular Weight | 210.58 g/mol | [4] |

| Physical Form | Solid / Liquid | [3][4] |

| Refractive Index | ~1.4730 | [4] |

| InChIKey | HMFHBKVVYUOVSN-UHFFFAOYSA-N | [3][5] |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Pictogram: GHS07 (Exclamation mark).[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation during use.[6]

Spectroscopic Characterization Profile

Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to three aromatic protons (likely complex multiplets or doublets of doublets) and a singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including the methoxy carbon, six aromatic carbons (with C-F coupling visible for the carbon bearing the CF₃ group and its neighbors), and the carbon of the CF₃ group (typically a quartet). |

| ¹⁹F NMR | A characteristic singlet for the -CF₃ group, expected in the range of -60 to -63 ppm relative to CFCl₃.[7] |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 210, with a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of chlorine.[5] |

Reactivity and Synthetic Transformations

The synthetic utility of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene stems from the reactivity of its C-Cl bond and the activated aromatic ring. It is an excellent substrate for transformations that are central to modern medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom serves as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in constructing the complex scaffolds required for drug candidates.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with a boronic acid or ester.[9][10] The challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult than with bromides or iodides.[11] This is overcome by using highly active catalysts, typically featuring sterically hindered and electron-rich phosphine ligands like SPhos or XPhos.[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst system, for example, palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a phosphine ligand such as SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v), via syringe.[11]

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The rationale for heating is to provide the necessary activation energy for the oxidative addition of the stable C-Cl bond to the palladium(0) center.

-

Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel.

The formation of an aryl-amine bond is one of the most frequent transformations in pharmaceutical synthesis.[13] The Buchwald-Hartwig amination provides a direct and versatile method for this purpose.[14] Similar to the Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst system to facilitate the C-N bond-forming reductive elimination step.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. youtube.com [youtube.com]

- 3. 2-Chloro-5-(trifluoromethyl)anisole | 402-08-4 [sigmaaldrich.com]

- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)ANISOLE CAS#: 402-08-4 [m.chemicalbook.com]

- 5. PubChemLite - 402-08-4 (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.dutscher.com [pdf.dutscher.com]

- 7. rsc.org [rsc.org]

- 8. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Introduction

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The unique combination of its substituents—a chloro group, a methoxy group, and a trifluoromethyl group—imparts specific electronic and lipophilic properties that make it a valuable intermediate for the synthesis of complex molecular targets.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[3] This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Two-Step Approach

The most reliable and efficient pathway to 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene involves a two-step sequence starting from a suitable nitroaromatic precursor. This strategy is predicated on two of the most robust transformations in aromatic chemistry: catalytic hydrogenation for the reduction of a nitro group and the Sandmeyer reaction for the conversion of a primary amine to an aryl chloride.

-

Step 1: Catalytic Hydrogenation. The synthesis begins with the reduction of 2-nitro-1-methoxy-4-(trifluoromethyl)benzene to produce the key intermediate, 2-methoxy-4-(trifluoromethyl)aniline.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method due to its high efficiency, clean conversion, and mild reaction conditions.[5]

-

Step 2: Sandmeyer Reaction. The resulting aniline is then converted to the final product via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary amino group, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3][6] This method is exceptionally effective for introducing halogens onto an aromatic ring with high regioselectivity.[7]

Mechanistic Insights: The Chemistry Behind the Synthesis

Catalytic Hydrogenation

The reduction of the nitro group proceeds via catalytic hydrogenation. In this heterogeneous catalytic process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The nitroaromatic compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, ultimately reducing it to a primary amine and producing water as the only byproduct. The palladium on carbon (Pd/C) catalyst is highly effective due to its large surface area and optimal catalytic activity for this transformation.

The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic synthesis and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] It can be broken down into two critical stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9] The reaction is performed at low temperatures (0–5 °C) to form a relatively stable aryl diazonium salt. The low temperature is critical as these salts can be explosive if isolated and decompose readily at higher temperatures.[10] The process begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then reacts with the nucleophilic amino group.[9]

-

Copper-Catalyzed Substitution: The aryl diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). A single-electron transfer from the copper(I) species to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[3][6] This aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product, 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, and regenerating the copper(I) catalyst.[6]

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the nitro precursor to the final chlorinated product.

Caption: Synthetic pathway for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including strong acids, flammable solvents, and potentially unstable intermediates. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part A: Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline

This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds.[5]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 2-nitro-1-methoxy-4-(trifluoromethyl)benzene (10.0 g, 42.5 mmol) and methanol (100 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w, 1.0 g) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask by briefly evacuating and refilling with hydrogen three times.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-methoxy-4-(trifluoromethyl)aniline as a solid, which can be used in the next step without further purification if purity is high.

Part B: Synthesis of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

This protocol is based on the principles of the Sandmeyer reaction.[3][8]

-

Diazotization Setup: In a 250 mL beaker, dissolve 2-methoxy-4-(trifluoromethyl)aniline (7.5 g, 39.2 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 2.84 g, 41.2 mmol) in water (15 mL). Add this solution dropwise to the aniline hydrochloride suspension while maintaining the temperature strictly between 0 and 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (CuCl, 4.28 g, 43.2 mmol) in concentrated hydrochloric acid (25 mL). Warm the mixture gently if necessary to achieve dissolution, then cool it to room temperature.

-

Sandmeyer Reaction: Add the cold diazonium salt solution slowly and portion-wise to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M sodium hydroxide solution (50 mL) and water (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to afford pure 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.

Quantitative Data Summary

| Parameter | Step 1: Hydrogenation | Step 2: Sandmeyer Reaction |

| Primary Reactant | 2-Nitro-1-methoxy-4-(trifluoromethyl)benzene | 2-Methoxy-4-(trifluoromethyl)aniline |

| Molar Equivalents | 1.0 | 1.0 |

| Key Reagents | 10% Pd/C, H₂ | NaNO₂ (1.05 eq), HCl, CuCl (1.1 eq) |

| Solvent | Methanol | Water / HCl |

| Temperature | Room Temperature | 0–5 °C, then 50–60 °C |

| Reaction Time | ~12 hours (overnight) | ~2-3 hours |

| Typical Yield | >95% | 75–85% |

| Product Purity | High (often used directly) | >98% after distillation |

Conclusion

The described two-step synthesis provides a robust and scalable method for producing 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene. The pathway leverages the high efficiency of catalytic hydrogenation for amine formation and the unparalleled utility of the Sandmeyer reaction for the regioselective introduction of a chlorine atom. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, researchers can consistently obtain high yields of the desired product. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis of fluorinated intermediates for drug discovery and development.

References

- [No Source]

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). (URL: [Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

- [No Source]

-

2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem. (URL: [Link])

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

- [No Source]

-

Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

- [No Source]

- [No Source]

- [No Source]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. (URL: [Link])

- [No Source]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. byjus.com [byjus.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

electrophilic aromatic substitution on 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The regiochemical outcome of EAS reactions on this substrate is governed by a complex interplay of competing electronic and steric effects from three distinct substituents: a strongly activating methoxy group, a weakly deactivating chloro group, and a strongly deactivating trifluoromethyl group. This document elucidates the hierarchy of these directing effects to predict reaction outcomes, provides validated, step-by-step protocols for key EAS reactions, and offers insights into the causality behind experimental design for such challenging substrates.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity and orientation of electrophilic attack on the 1-chloro-2-methoxy-4-(trifluoromethyl)benzene ring are not random; they are dictated by the electronic properties of the existing substituents.[1] Understanding the individual influence of each group is paramount to predicting the regiochemical outcome.

The Methoxy Group (-OCH₃): A Powerful Activator

The methoxy group is a strongly activating substituent.[2] This is due to a powerful electron-donating resonance effect (+M) that outweighs its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic.[3] This enhanced electron density is most pronounced at the ortho and para positions, making the methoxy group a potent ortho, para-director.[4]

The Chloro Group (-Cl): A Deactivating Ortho, Para-Director

Halogens like chlorine present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene.[1][5] However, they also possess lone pairs that can participate in resonance (+M), donating electron density to the ortho and para positions. While this resonance effect is weaker than the inductive effect (hence the overall deactivation), it is sufficient to direct incoming electrophiles to the ortho and para positions.[5][6]

The Trifluoromethyl Group (-CF₃): A Potent Deactivator

The trifluoromethyl group is a strongly deactivating substituent due to the powerful inductive electron-withdrawal (-I) of the three highly electronegative fluorine atoms.[7][8] This effect significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. The -CF₃ group strongly deactivates the ortho and para positions, leaving the meta position as the least deactivated and therefore the site of electrophilic attack.[9][10] It is a classic meta-directing group.[7]

Predicting Regioselectivity: A Hierarchy of Influence

When multiple substituents are present, their directing effects can be either reinforcing or conflicting. In the case of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the effects are in direct competition. The guiding principle in such cases is that the most powerful activating group dictates the position of substitution .[11]

-

-OCH₃ (Strongly Activating, o,p-director): This is the dominant directing group. It strongly activates positions C3 and C5 (ortho and para to itself, respectively).

-

-Cl (Weakly Deactivating, o,p-director): This group directs to positions C3 and C5 (ortho and para to itself). Its influence reinforces the methoxy group's direction.

-

-CF₃ (Strongly Deactivating, m-director): This group directs to positions C3 and C5 (meta to itself). Its influence also reinforces the directing effects of the other two groups.

All three substituents direct incoming electrophiles to the same two available positions: C3 and C5. The position C6, while ortho to the methoxy group, is sterically hindered by the adjacent chloro group, making it a less favorable site for attack.

Therefore, electrophilic attack will occur at positions C3 and C5. The major product is typically the one formed at the position with less steric hindrance. In this molecule, C5 is para to the strongly directing methoxy group and is less sterically encumbered than C3, which is positioned between the methoxy and chloro groups. Consequently, substitution at the C5 position is predicted to be the major outcome.

Caption: General two-step mechanism for electrophilic aromatic substitution.

Validated Experimental Protocols

The presence of the strongly deactivating -CF₃ group necessitates more forcing reaction conditions (e.g., stronger acids, higher temperatures) than would be required for a more activated benzene derivative. [12]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids. [13]

-

Predicted Major Product: 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene

-

Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (3 equivalents).

-

Substrate Addition: Dissolve 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

-

Reaction: Slowly add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Sources

- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Introduction: A Molecule of Tuned Reactivity

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its synthetic utility stems from the unique interplay of its three substituents: a chloro group, a methoxy group, and a trifluoromethyl group. Understanding the electronic and steric nature of these substituents is paramount to predicting and exploiting the molecule's reactivity.

-

Chloro (Cl) Group : An ortho, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance donation (+M), directing incoming electrophiles to the ortho and para positions.[1] Crucially, it serves as a versatile leaving group in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.

-

Methoxy (OCH₃) Group : A strong ortho, para-directing activator. The oxygen's lone pairs donate significant electron density into the ring via a strong resonance effect (+M), overriding its moderate inductive withdrawal (-I).[2] This group strongly activates the positions ortho and para to it for electrophilic attack.

-

Trifluoromethyl (CF₃) Group : A powerful meta-directing deactivator. The high electronegativity of the fluorine atoms creates a potent electron-withdrawing inductive effect (-I).[3] This effect strongly deactivates the entire ring towards electrophilic substitution and significantly acidifies ortho-protons. Furthermore, it can stabilize anionic intermediates, a key feature for nucleophilic substitution.[4][5]

This guide will dissect the primary modes of reactivity for this substrate, providing both mechanistic rationale and actionable experimental protocols for its strategic deployment in complex molecule synthesis.

Diagram: Analysis of Substituent Electronic Effects

Caption: Substituent effects on the aromatic core.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond, while less reactive than its bromide and iodide counterparts, is an excellent substrate for modern, highly active palladium catalysts. This allows for the construction of C-C and C-N bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling the aryl chloride with an organoboron species.[6][7] The primary challenge with aryl chlorides is the initial oxidative addition step, which requires electron-rich and sterically hindered phosphine ligands to promote the formation of the active monoligated palladium(0) species.[8]

Expertise & Causality: The use of bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is critical.[8][9] Their steric bulk facilitates the reductive elimination of the final product, while their strong electron-donating nature increases the electron density on the palladium center, making the oxidative addition into the strong C-Cl bond more favorable. A base, such as K₃PO₄ or Cs₂CO₃, is required to facilitate the transmetalation step of the catalytic cycle.[6]

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | >90 |

| 2 | 4-Methylphenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Toluene | 100 | >95 |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ (3) | t-AmylOH | 110 | ~85 |

Note: Data is representative for challenging aryl chlorides and serves as a strong starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Catalyst Loading : In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

-

Solvent Addition : Seal the flask with a septum and purge with argon for 15 minutes. Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the aryl chloride.

-

Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[10][11] As with Suzuki coupling, the choice of ligand is crucial for achieving high yields with an aryl chloride substrate.[12]

Expertise & Causality: Generations of catalyst systems have been developed for this transformation.[10] For an electron-rich yet sterically accessible substrate like this, bidentate ligands like XantPhos or bulky, electron-rich monophosphine ligands are highly effective.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Vessel Preparation : To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Catalyst Loading : In a glovebox, add the palladium precatalyst (e.g., XantPhos Pd G3, 0.02 equiv).

-

Reagent Addition : Remove the tube from the glovebox. Under a positive flow of argon, add 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene via syringe.

-

Reaction : Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitoring & Work-up : Monitor by GC-MS. Upon completion (typically 12-24 hours), cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification : Concentrate the filtrate and purify the residue by flash chromatography.

Diagram: Generalized Cross-Coupling Workflow

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and unreactive towards nucleophiles, the presence of a strong electron-withdrawing group (EWG) ortho or para to a leaving group can enable nucleophilic aromatic substitution (SNAr).[5][14] In 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, the powerful -CF₃ group is para to the chloro leaving group, strongly activating the ring for this transformation.

Expertise & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15]

-

Addition : The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]

-

Elimination : The aromaticity is restored by the expulsion of the chloride leaving group.

The rate-determining step is the formation of the Meisenheimer complex.[17] The para-CF₃ group is critical because it delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of this step.[5][14]

Experimental Protocol: SNAr with Sodium Methoxide

-

Setup : In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Reagent Addition : Add sodium methoxide (NaOMe, 1.5 equiv) portion-wise.

-

Reaction : Heat the reaction mixture to 80-100 °C.

-

Monitoring : Follow the disappearance of starting material by GC-MS.

-

Work-up : Cool the reaction, pour it into ice-water, and extract with diethyl ether (3x).

-

Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by chromatography or distillation to yield 1,2-dimethoxy-4-(trifluoromethyl)benzene.

Diagram: SNAr Mechanism and CF₃ Stabilization

Caption: The stabilizing role of the CF₃ group in the SNAr mechanism.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this ring is challenging due to the presence of two deactivating groups (-Cl, -CF₃).[18] However, the powerful activating and ortho, para-directing methoxy group will dominate the regiochemical outcome of any successful substitution.[2]

Expertise & Causality: A competition exists between the directing effects of the substituents:

-

-OCH₃ (Activator) directs to positions C3 and C5.

-

-Cl (Deactivator) directs to positions C3 and C5.

-

-CF₃ (Deactivator) directs to positions C3 and C5.

In this case, all three substituents direct to the same positions (C3 and C5). The C5 position is sterically more accessible than the C3 position, which is sterically hindered by the adjacent -OCH₃ and -Cl groups. Therefore, electrophilic attack, while slow, is expected to occur regioselectively at the C5 position. Standard EAS reactions like Friedel-Crafts may be difficult due to the deactivated nature of the ring.[19][20] However, stronger electrophiles, such as the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, may react under forcing conditions.[19][21][22]

Predicted Outcome for Nitration: Reaction with HNO₃/H₂SO₄ would be expected to slowly yield 1-Chloro-2-methoxy-5-nitro-4-(trifluoromethyl)benzene .

Formation of Organometallic Reagents

The creation of a Grignard or organolithium reagent from this aryl chloride is feasible but requires specific conditions due to the lower reactivity of the C-Cl bond and the presence of other functional groups.

Grignard Reagent Formation : Direct reaction with standard magnesium turnings can be sluggish.[23]

-

Causality : A passivation layer of magnesium oxide on the metal surface can inhibit the reaction.[24]

-

Protocol Insight : Activation of the magnesium is necessary. This can be achieved by using Rieke magnesium (a highly reactive form of Mg), mechanical stirring to break the oxide layer, or using entrainers like 1,2-dibromoethane. The addition of lithium chloride (LiCl) can also facilitate the formation of Grignard reagents from aryl chlorides by breaking up passivating magnesium salts on the surface.[25] The resulting Grignard reagent, 2-methoxy-4-(trifluoromethyl)phenylmagnesium chloride, can then be used to react with various electrophiles.

Directed Ortho-metalation (DoM) : The use of strong bases like n-butyllithium for lithiation must be approached with caution. While the methoxy group is a known ortho-directing group, the trifluoromethyl group strongly acidifies adjacent protons. It has been shown that in competitive situations, lithiation can be directed by other groups over the trifluoromethyl group.[4] Given the multiple directing influences and the potential for side reactions, forming a Grignard reagent is often the more predictable and reliable method for generating a nucleophilic species from this substrate.

References

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Preprint. (2019). [Link]

-

Grignard Reaction . University of California, Irvine. [Link]

-

Ch12: Substituent Effects . University of Calgary. [Link]

-

Electrophilic Aromatic Substitution . University of California, Los Angeles. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. (2023). [Link]

-

The Buchwald-Hartwig Amination Reaction . YouTube. (2012). [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction . Accounts of Chemical Research. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. (2025). [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

-

The Buchwald-Hartwig Amination Reaction . YouTube. (2012). [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. (2016). [Link]

-

16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring . Chemistry LibreTexts. (2015). [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions . YouTube. (2016). [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). [Link]

-

Electrophilic aromatic substitution . Wikipedia. [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry . YouTube. (2021). [Link]

-

Electrophilic aromatic directing groups . Wikipedia. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides . The Journal of Organic Chemistry. (2009). [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. (2025). [Link]

- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Nucleophilic Aromatic Substitution . YouTube. (2019). [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. (2022). [Link]

-

Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones . ResearchGate. (2025). [Link]

-

16.6 Nucleophilic Aromatic Substitution . OpenStax. (2023). [Link]

-

16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. (2022). [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. (2017). [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol . University of California, Santa Cruz. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

3.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. (2025). [Link]

-

14.2: Examples of electrophilic aromatic substitution . Chemistry LibreTexts. (2020). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. employees.oneonta.edu [employees.oneonta.edu]

- 20. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. cerritos.edu [cerritos.edu]

- 24. web.mnstate.edu [web.mnstate.edu]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR of 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Abstract

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, a compound of interest for researchers in synthetic chemistry, drug development, and materials science. We delve into the theoretical principles governing the spectral features, including the profound influence of chloro, methoxy, and trifluoromethyl substituents on the aromatic carbon chemical shifts. A central focus is the detailed explanation of carbon-fluorine (¹³C-¹⁹F) coupling, a key diagnostic feature in the spectra of fluorinated compounds. This document outlines a validated experimental protocol for acquiring high-quality ¹³C NMR data and presents a systematic approach to spectral assignment. The content is structured to provide both foundational knowledge and practical insights, serving as a valuable resource for accurate structural elucidation and characterization.

Introduction

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. The precise arrangement of its substituents—chloro, methoxy, and trifluoromethyl groups—imparts specific chemical properties that are leveraged in various applications. Accurate structural verification is paramount, and ¹³C NMR spectroscopy stands out as one of the most powerful analytical techniques for this purpose. It provides unambiguous information about the carbon skeleton, the electronic environment of each carbon atom, and connectivity through spin-spin coupling.

This guide will systematically deconstruct the ¹³C NMR spectrum of this molecule. We will explore the predictable, yet nuanced, effects of each substituent and provide a logical framework for interpreting the resulting chemical shifts and coupling patterns.

Theoretical Principles: Understanding Substituent Effects and C-F Coupling

The ¹³C NMR spectrum of a substituted benzene is a direct reflection of the electronic environment of each carbon atom. The chemical shift (δ) of a given carbon is highly sensitive to the electron density around it, which is modulated by the inductive and resonance effects of the substituents.

Substituent Chemical Shift (SCS) Effects

-

Chlorine (-Cl): The chloro group is electronegative and withdraws electron density through the sigma bond (inductive effect), which tends to deshield (shift downfield) the attached carbon (the ipso-carbon). However, it can also donate electron density through resonance via its lone pairs, which shields (shifts upfield) the ortho and para positions. For chlorine, the inductive effect is generally dominant for the ipso-carbon, while resonance effects are more influential at the ortho and para carbons.[1]

-

Methoxy (-OCH₃): The oxygen atom of the methoxy group is strongly electron-withdrawing inductively but is a powerful electron-donating group through resonance.[2][3][4] This strong resonance effect leads to significant shielding (upfield shift) of the ortho and para carbons. The methoxy carbon itself typically appears in the range of 55-62 ppm.[2][3][5]

-

Trifluoromethyl (-CF₃): The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6] This strong inductive effect deshields the ipso-carbon and, to a lesser extent, the other carbons in the ring. A key feature of the CF₃ group is the spin-spin coupling between the fluorine atoms and the carbon atoms, which splits the carbon signals into characteristic multiplets.[7][8]

Carbon-Fluorine (¹³C-¹⁹F) Coupling

The most distinctive feature in the ¹³C NMR spectrum of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene is the coupling between the three equivalent ¹⁹F nuclei of the CF₃ group and the carbon atoms. Since ¹⁹F has a spin quantum number (I) of ½, it couples to ¹³C nuclei in a manner predictable by the "n+1" rule, where n is the number of equivalent fluorine atoms. This results in the splitting of carbon signals into quartets (1:3:3:1 intensity ratio). The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond coupling): The coupling between the CF₃ carbon and the three fluorine atoms is very large, typically in the range of 270-276 Hz.[7][8]

-

²JCF (Two-bond coupling): The coupling to the carbon directly attached to the CF₃ group (ipso-carbon, C-4) is also significant, usually around 30-35 Hz.[8][9]

-

³JCF (Three-bond coupling): The coupling to the meta-carbons (C-3 and C-5) is smaller, typically in the range of 3-4 Hz.[8][9]

-

⁴JCF (Four-bond coupling): The coupling to the para-carbon (C-6) is often the smallest and may not always be resolved, typically around 1-2 Hz.[8]

Experimental Protocol

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter selection.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common and suitable choice. The solvent peak (a triplet at ~77.16 ppm for CDCl₃) serves as a convenient chemical shift reference.[10]

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm), although referencing to the solvent peak is often sufficient.[11]

NMR Spectrometer Setup (Example for a 400 MHz Spectrometer)

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Frequency: ~101 MHz

-

Spectral Width (SW): 0 to 200 ppm (approx. 20,000 Hz).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons (C-1, C-2, C-4) and the CF₃ carbon, which have no directly attached protons and thus longer relaxation times.[7]

-

Number of Scans (NS): 1024 or higher, depending on the sample concentration. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the quartet signals split by fluorine coupling.[7]

-

Temperature: 298 K (25 °C).

Data Processing Workflow

The following diagram illustrates the standard workflow for processing the acquired Free Induction Decay (FID) data to obtain the final spectrum.

Caption: Workflow for NMR Data Processing.